Thialdine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thialdine is synthesized by passing hydrogen sulfide through a solution of acetaldehyde ammonia trimer, resulting in the crystallization of this compound . The reaction can be summarized as follows: [ 3 \text{CH}_3\text{CHO} + 3 \text{NH}_3 \rightarrow (\text{CH}_3\text{CHNH})_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Thialdine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Thialdine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which thialdine exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Selenaldine: A similar compound with selenium instead of sulfur.
Thiazine: Another heterocyclic compound with a similar structure but different chemical properties.
Uniqueness of Thialdine: this compound is unique due to its distinctive roasted meat smell and its wide range of applications in various fields . Its ability to act as a flavoring agent and an antioxidant additive sets it apart from other similar compounds .
Properties
CAS No. |
638-17-5 |
---|---|
Molecular Formula |
C6H13NS2 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
(4R,6S)-2,4,6-trimethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C6H13NS2/c1-4-7-5(2)9-6(3)8-4/h4-7H,1-3H3/t4-,5+,6? |
InChI Key |
FBMVFHKKLDGLJA-XEAPYIEGSA-N |
Isomeric SMILES |
C[C@@H]1N[C@@H](SC(S1)C)C |
SMILES |
CC1NC(SC(S1)C)C |
Canonical SMILES |
CC1NC(SC(S1)C)C |
638-17-5 | |
physical_description |
Light brown crystalline solid; roasted, meaty odour |
Pictograms |
Irritant |
solubility |
Insoluble in water, heptane, triacetin Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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